molecular formula C22H28N4O2 B10894490 N~1~-(2-Ethoxybenzyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide

N~1~-(2-Ethoxybenzyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide

Cat. No.: B10894490
M. Wt: 380.5 g/mol
InChI Key: FRRKZBYTULBACS-UHFFFAOYSA-N
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Description

N~1~-(2-Ethoxybenzyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Ethoxybenzyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Ethoxybenzyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-Ethoxybenzyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, adamantane derivatives are often explored for their antiviral, antibacterial, and antifungal properties

Industry

In industry, N1-(2-Ethoxybenzyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-Ethoxybenzyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The triazole ring and adamantane core play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug.

    Rimantadine: Another antiviral drug with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

N~1~-(2-Ethoxybenzyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide is unique due to the presence of the ethoxybenzyl group and the triazole ring, which may confer distinct biological and chemical properties compared to other adamantane derivatives.

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C22H28N4O2/c1-2-28-19-6-4-3-5-18(19)12-24-20(27)21-8-16-7-17(9-21)11-22(10-16,13-21)26-15-23-14-25-26/h3-6,14-17H,2,7-13H2,1H3,(H,24,27)

InChI Key

FRRKZBYTULBACS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5

Origin of Product

United States

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